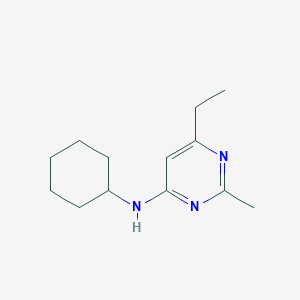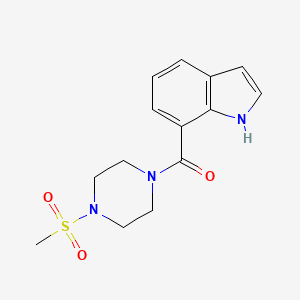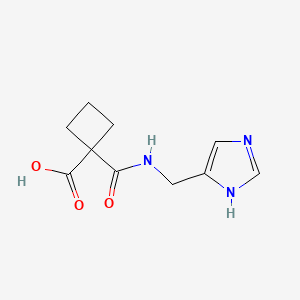
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone, also known as DMTM, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone is not fully understood. However, studies have shown that (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to have various biochemical and physiological effects. Studies have shown that (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone in lab experiments is its potential anti-cancer properties. (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to induce cell death in cancer cells, making it a promising compound for cancer research. Additionally, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. However, one of the limitations of using (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and concentration of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone for use in lab experiments.
将来の方向性
There are several future directions for research on (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone. One area of research is the development of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and concentration of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone for use in lab experiments. Furthermore, studies are needed to determine the potential side effects and toxicity of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone in humans. Overall, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has the potential to be a valuable compound in scientific research and drug development.
合成法
The synthesis of (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone can be achieved through a multistep process starting with 2,6-dimethylmorpholine and indole-7-carboxaldehyde. The reaction involves the formation of a Schiff base, followed by a cyclization reaction to form the thiomorpholine ring. The final step involves the addition of a methylthio group to the morpholine ring to form (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone.
科学的研究の応用
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to have potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has anti-cancer properties and can induce cell death in cancer cells. Additionally, (2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
特性
IUPAC Name |
(2,6-dimethylthiomorpholin-4-yl)-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-8-17(9-11(2)19-10)15(18)13-5-3-4-12-6-7-16-14(12)13/h3-7,10-11,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPZNGLNCYASPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)

![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)

![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)


![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)

